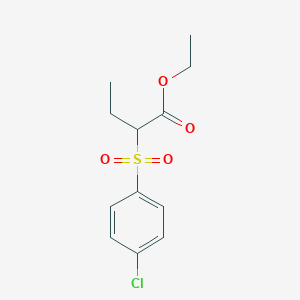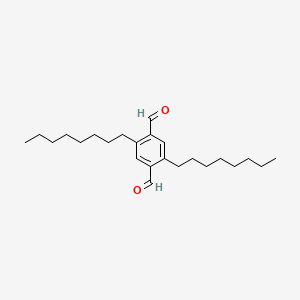
2,5-Dioctylbenzene-1,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioctylterephthalaldehyde is an organic compound with the molecular formula C24H38O2 It is a derivative of terephthalaldehyde, where two octyl groups are attached to the 2 and 5 positions of the benzene ring
Métodos De Preparación
The synthesis of 2,5-Dioctylterephthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Alkylation: The terephthalaldehyde undergoes alkylation with octyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the octyl groups at the 2 and 5 positions of the benzene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2,5-Dioctylterephthalaldehyde.
Análisis De Reacciones Químicas
2,5-Dioctylterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: It can react with amines to form imines (Schiff bases) through a condensation reaction, which is reversible and dependent on the reaction conditions.
Aplicaciones Científicas De Investigación
2,5-Dioctylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials such as covalent organic frameworks (COFs) and paramagnetic microporous polymeric organic frameworks (POFs).
Mecanismo De Acción
The mechanism of action of 2,5-Dioctylterephthalaldehyde involves its reactivity as an aldehyde. The aldehyde groups can participate in nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or acetals, respectively. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, making the carbonyl carbon more electrophilic.
Comparación Con Compuestos Similares
2,5-Dioctylterephthalaldehyde can be compared with other similar compounds such as:
Terephthalaldehyde: The parent compound without the octyl groups.
2,5-Dihydroxyterephthalaldehyde: A derivative with hydroxyl groups instead of octyl groups.
2,5-Dimethylterephthalaldehyde: A derivative with methyl groups instead of octyl groups.
The uniqueness of 2,5-Dioctylterephthalaldehyde lies in the presence of long alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain or unsubstituted analogs.
Propiedades
Número CAS |
220980-45-0 |
|---|---|
Fórmula molecular |
C24H38O2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
2,5-dioctylterephthalaldehyde |
InChI |
InChI=1S/C24H38O2/c1-3-5-7-9-11-13-15-21-17-24(20-26)22(18-23(21)19-25)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
Clave InChI |
SEOYKLHHMQHQGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1C=O)CCCCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


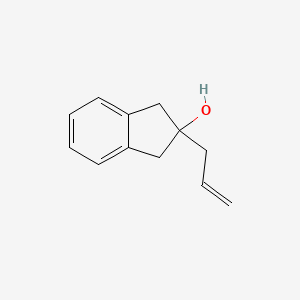
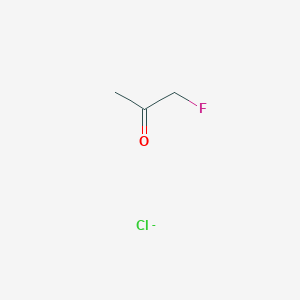
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
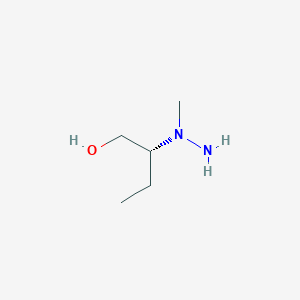

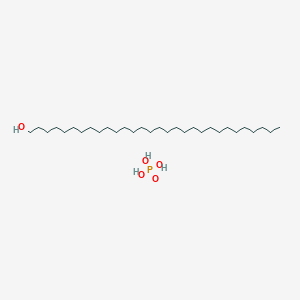

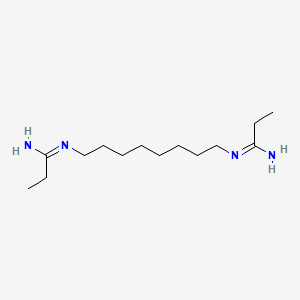
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)

![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
